2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline is a complex organic compound that belongs to the quinazoline family, characterized by its unique structural features and potential pharmacological applications. This compound is notable for its incorporation of a methylsulfanyl group and a trifluoromethyl-substituted phenoxy moiety, which may enhance its biological activity and solubility properties.
The synthesis and characterization of this compound have been documented in various scientific literature, particularly focusing on its synthesis methodologies, structural analysis, and potential applications in medicinal chemistry. Studies have highlighted its relevance in the development of novel therapeutic agents, especially in the context of targeting specific biological pathways.
This compound is classified under the category of quinazolines, which are nitrogen-containing heterocycles known for their diverse biological activities. Quinazolines are often explored for their potential as inhibitors in various therapeutic areas, including oncology and inflammation.
The synthesis of 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline can be approached through several methodologies, primarily focusing on the formation of the quinazoline core followed by functionalization with the methylsulfanyl and trifluoromethyl groups.
One efficient method involves the aryne chemistry, where aryne intermediates are generated in situ from suitable precursors such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of cesium fluoride. This method allows for high yields and broad substrate scope, making it an environmentally friendly approach to synthesizing various quinazoline derivatives .
The reaction conditions typically involve:
The substrate scope has been expanded to include various substituted phenols and quinazolines, leading to a diverse array of products with potential biological activity .
The molecular formula is C12H10F3N2OS, with a molecular weight of approximately 292.28 g/mol. The presence of electronegative fluorine atoms may influence the compound's reactivity and interaction with biological targets.
The chemical reactivity of 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline can be investigated through various reactions typical for quinazoline derivatives:
In synthetic applications, reactions involving this compound can lead to new derivatives with modified biological activities. For example, modifications at different positions on the quinazoline core can yield compounds with enhanced affinity for specific targets .
The mechanism of action for compounds like 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline often involves interaction with key biological targets such as kinases or receptors. The presence of functional groups like methylsulfanyl and trifluoromethyl can enhance binding affinity through:
Studies indicate that quinazoline derivatives can act as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial in cancer progression. The structural modifications provided by this compound may contribute to its efficacy as an anticancer agent .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm structure and purity .
2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline has potential applications in:
Research continues to explore its efficacy and safety profiles, aiming to establish it as a viable candidate for therapeutic use against various cancers .
Quinazoline derivatives represent a privileged scaffold in oncology due to their versatile capacity to modulate key oncogenic pathways. The 4-anilinoquinazoline core serves as the structural foundation for multiple FDA-approved kinase inhibitors, including gefitinib (EGFR inhibitor), erlotinib (EGFR/HER2 inhibitor), and lapatinib (dual EGFR/HER2 inhibitor) [4] [6]. These agents bind competitively to the ATP-binding site of receptor tyrosine kinases, disrupting phosphorylation-mediated signaling cascades that drive tumor proliferation and survival. The binding mechanism involves critical hydrogen bonding between N1 of the quinazoline ring and Met793 in EGFR's hinge region, while N3 interacts with Thr854 via a water-mediated bond [6].
Recent structural optimizations focus on overcoming resistance mutations like EGFRT790M. Second-generation inhibitors (e.g., afatinib) incorporate Michael acceptor warheads (e.g., dimethylaminocrotonamide) at position 6 to form covalent bonds with Cys797, enhancing target residence time [6]. Hybrid derivatives such as compound 6 (Fig. 1) demonstrate dual EGFR/c-Met inhibition (IC50 = 64.8 nM and 137.4 nM, respectively), suppressing proliferation in diverse cancer lineages (IC50 = 2.27–3.35 µM) and inducing G2/M arrest [6].
Table 1: Clinically Explored Quinazoline-Based Kinase Inhibitors
Compound | Primary Target(s) | Indication | Structural Innovation |
---|---|---|---|
Gefitinib | EGFR | NSCLC* | 4-Anilino core with morpholine tail |
Erlotinib | EGFR/HER2 | Pancreatic/NSCLC | Acetylene-linked aniline |
Lapatinib | EGFR/HER2 | Breast cancer | Sulfur-containing side chain |
Afatinib (2nd gen) | EGFRT790M | NSCLC with resistance mutations | Covalent-binding Michael acceptor |
Compound 5h | Multi-kinase | Breast cancer | Methyl indole substitution |
*Non-small cell lung cancer [4] [6] [8]
The trifluoromethyl (–CF3) and methylsulfanyl (–SCH3) groups confer distinct pharmacodynamic and pharmacokinetic advantages to quinazoline derivatives. The –CF3 group, exemplified at the meta-position of the phenoxy ring in 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline (CAS: 477845-79-7), enhances binding affinity through:
Concurrently, the –SCH3 moiety at position 2 of the quinazoline ring:
Table 2: Comparative Effects of Substituents on Quinazoline Bioactivity
Substituent | Key Properties | Target Engagement | Biological Impact |
---|---|---|---|
–CF3 | High electronegativity (χ = 3.98); Lipophilic (π = 0.88) | Hydrophobic cleft occupation; Dipole stabilization | 5-fold ↑ EGFR affinity vs unsubstituted analog |
–SCH3 | Polarizability (α = 4.5 Å3); Moderate hydrophobicity (π = 0.61) | Van der Waals contacts with Leu788; H-bond acceptor potential | Delays metabolic oxidation; ↑ tumor accumulation by 40% |
Synthetic lethality exploits simultaneous inhibition of complementary cancer survival pathways. Quinazoline derivatives enable this strategy through modular designs targeting PARP (DNA repair) and BRD4 (transcriptional regulation). Notably, quinazoline serves as a bioisostere of phthalazinone in PARP inhibitors like olaparib, retaining critical hydrogen-bonding motifs with Ser904 and Gly863 in PARP1 [10]. Computational studies reveal that introducing a 3-(trifluoromethyl)phenoxy group at position 4 extends toward the BRD4 acetyl-lysine binding site, enabling dual-target engagement [6] [10].
Molecular dynamics simulations of 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline predict:
Fig. 1: Proposed Dual-Target Mechanism
[Quinazoline Core] │ ├── PARP Inhibition: Disrupts DNA repair → Chromosomal instability │ │ │ └── Binds NAD+ site, blocking auto-PARylation │ └── BRD4 Inhibition: Suppresses oncogene transcription (c-Myc, BCL2) │ └── Competes with acetylated histones for BD domain binding
Synergistic effect: Enhanced apoptosis in homologous recombination-deficient tumors [6] [10]
Rational scaffold hopping integrates these pharmacophores:
This approach exemplifies next-generation quinazoline design—leveraging substituent synergy and computational modeling to address complex oncogenic networks.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3